Phenyl N-cyclopentylcarbamate
Description
Phenyl N-cyclopentylcarbamate is a carbamate derivative characterized by a cyclopentyl group attached to the carbamate nitrogen and a phenyl ester moiety. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and bioactivity. This absence limits a detailed introduction, but structural analogs (e.g., phenyl N-(4-chlorophenyl)carbamate) and related methodologies for analyzing phenyl compounds may offer indirect insights .
Properties
CAS No. |
58713-31-8 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
phenyl N-cyclopentylcarbamate |
InChI |
InChI=1S/C12H15NO2/c14-12(13-10-6-4-5-7-10)15-11-8-2-1-3-9-11/h1-3,8-10H,4-7H2,(H,13,14) |
InChI Key |
QQUHFUIRBALNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Carbamates vs. Amines : Carbamates (e.g., phenyl N-(4-chlorophenyl)carbamate) exhibit hydrolytic stability compared to amines like PE, which are prone to oxidation and require specialized analytical methods (e.g., spectrophotometry with azo-dye formation) .
- Substituent Effects : The 4-chloro substitution in phenyl N-(4-chlorophenyl)carbamate likely enhances lipophilicity and bioactivity compared to unsubstituted analogs, a trend common in agrochemical design .
Analytical Methodologies
Phenylephrine Hydrochloride (PE):
- Spectrophotometry: PE reacts with diazotized 2-aminobenzothiazole in alkaline media to form a stable azo dye (λmax = 510 nm, ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹). Linear range: 0.4–10 ppm, with interference from excipients (e.g., starch, lactose) only at >1000 μg .
Carbamates (Indirect Insights):
- For example, CE and HPLC methods validated for PE in multi-component formulations could theoretically adapt to carbamate analysis .
Stability and Reactivity
Q & A
Q. What is the recommended methodology for synthesizing Phenyl N-cyclopentylcarbamate, and how can its purity be validated?
this compound can be synthesized via a nucleophilic substitution reaction between phenylchloroformate and cyclopentylamine. Key steps include:
- Reaction conditions : Dropwise addition of phenylchloroformate to a stirred solution of cyclopentylamine in dichloromethane at room temperature (1–2 hours).
- Purification : Recrystallization using ethyl acetate/methanol (9:1 ratio) to remove unreacted starting materials .
- Characterization : Validate purity via nuclear magnetic resonance (NMR; 1H/13C ) to confirm the carbamate linkage (C=O stretch at ~1700 cm⁻¹ in FTIR) and X-ray crystallography to resolve the crystal structure. Monitor byproduct formation using thin-layer chromatography (TLC) with UV detection .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
Ultra-high-performance liquid chromatography (UHPLC) paired with derivatization agents (e.g., phenyl isothiocyanate) enhances sensitivity for carbamate detection.
- Derivatization : Optimize reaction time and pH to maximize yield (e.g., 30-minute derivatization at pH 9.0).
- Method validation : Use a central composite design (CCD) to assess factors like column temperature, mobile phase composition, and flow rate. Validate via spike-and-recovery experiments in biological matrices (e.g., ≥95% recovery) .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopentyl vs. phenyl substituents) influence the bioactivity of carbamate derivatives?
Comparative studies using X-ray crystallography and molecular docking can elucidate structure-activity relationships:
- Crystal packing : Analyze intermolecular interactions (e.g., N–H⋯O hydrogen bonds, C–H⋯π stacking) to predict stability and binding affinity. For example, dihedral angles between aromatic rings (e.g., 42.49° in Phenyl N-phenylcarbamate) affect conformational flexibility and enzyme inhibition .
- Bioactivity assays : Test enzyme inhibition (e.g., acetylcholinesterase) using modified carbamates with varying substituents. Correlate IC50 values with steric/electronic effects of the cyclopentyl group .
Q. How can researchers resolve contradictions in reported bioactivity data for carbamate derivatives?
Discrepancies (e.g., conflicting IC50 values) may arise from:
- Experimental variables : Differences in assay conditions (pH, temperature) or solvent polarity.
- Analytical validation : Replicate studies using standardized protocols (e.g., OECD guidelines) and cross-validate via LC-MS/MS to confirm compound integrity .
- Meta-analysis : Aggregate data from multiple studies (e.g., enzyme inhibition, antimicrobial activity) and apply multivariate statistics to identify outliers or confounding factors .
Q. What strategies are recommended for evaluating the stability of this compound under varying storage conditions?
- Accelerated stability studies : Expose the compound to stressors (40°C/75% RH for 6 months) and monitor degradation via UHPLC.
- Degradation pathways : Identify hydrolysis products (e.g., cyclopentylamine) using high-resolution mass spectrometry (HRMS).
- pH-dependent stability : Assess solubility and degradation kinetics in buffers (pH 3–10). Carbamates typically hydrolyze faster under alkaline conditions due to nucleophilic attack on the carbonyl carbon .
Q. How can intermolecular interactions in this compound crystals inform material design?
X-ray crystallography data (e.g., infinite 1D polymeric chains via N–H⋯O bonds) can guide the design of supramolecular assemblies:
- Hydrogen-bond networks : Map interactions to predict mechanical/thermal stability.
- C–H⋯π interactions : Quantify their contribution to lattice energy (e.g., 2.5–3.0 Å distances) using Hirshfeld surface analysis. Such data are critical for developing crystalline materials with tailored porosity or reactivity .
Methodological Tables
Q. Table 1. Key Analytical Parameters for this compound
| Parameter | Method | Optimal Conditions | Reference |
|---|---|---|---|
| Purity Validation | NMR (¹H/¹³C) | δ 7.2–7.5 ppm (aryl protons) | |
| Quantification in Matrices | UHPLC-UV | C18 column, 0.5 mL/min, 254 nm | |
| Stability Monitoring | Accelerated Degradation | 40°C/75% RH, 6-month study |
Q. Table 2. Structural Parameters from X-ray Crystallography
| Interaction Type | Distance (Å) | Angle (°) | Role in Stability |
|---|---|---|---|
| N–H⋯O Hydrogen Bond | 2.82 | 165 | 1D polymeric chains |
| C–H⋯π Stacking | 3.12 | 145 | Lattice stabilization |
| Dihedral Angle (Aromatic Rings) | 42.49 | — | Conformational flexibility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
